2-[2-(4-methanesulfonylphenyl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide
Description
2-[2-(4-Methanesulfonylphenyl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide is a structurally complex molecule featuring a cycloheptathiophene core fused with a seven-membered cycloheptane ring. Key functional groups include:
- A 3-carboxamide group at position 3 of the thiophene ring.
- A 2-acetamido substituent at position 2, bearing a 4-methanesulfonylphenyl moiety.
The cycloheptane ring introduces conformational flexibility, which may influence binding affinity and pharmacokinetics.
Properties
IUPAC Name |
2-[[2-(4-methylsulfonylphenyl)acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S2/c1-27(24,25)13-9-7-12(8-10-13)11-16(22)21-19-17(18(20)23)14-5-3-2-4-6-15(14)26-19/h7-10H,2-6,11H2,1H3,(H2,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRRVQAZCQWWRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-methanesulfonylphenyl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability. The use of high-purity reagents and advanced purification methods, such as chromatography, ensures the final product meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-methanesulfonylphenyl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted thiophene derivatives .
Scientific Research Applications
2-[2-(4-methanesulfonylphenyl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of 2-[2-(4-methanesulfonylphenyl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Table 1: Key Structural Features of Cyclohepta[b]thiophene Derivatives
Key Observations:
- Position 3 Substitution : The target compound’s carboxamide group contrasts with esters (e.g., 6o ) or nitriles (e.g., ). Carboxamides generally improve metabolic stability and hydrogen-bonding capacity compared to esters or nitriles.
- Position 2 Substitution : The methanesulfonylphenyl acetamido group in the target compound is distinct from nitrobenzamido (e.g., ), hydroxyphenyl (e.g., ), or Schiff base substituents (e.g., ). Methanesulfonyl groups enhance solubility and may reduce toxicity compared to nitro groups.
Physicochemical Properties
Biological Activity
The compound 2-[2-(4-methanesulfonylphenyl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide is a novel synthetic derivative belonging to the cyclohepta[b]thiophene family. This class of compounds has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 319.4 g/mol. The structure features a cyclohepta[b]thiophene core linked to a methanesulfonylphenyl acetamido group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 319.4 g/mol |
| CAS Number | Not available |
Antiproliferative Activity
Recent studies have indicated that compounds containing the cyclohepta[b]thiophene scaffold exhibit significant antiproliferative properties against various cancer cell lines. For example, a related compound demonstrated submicromolar growth inhibition (GI50) values in A549 non-small cell lung cancer cells and other cancer lines such as OVACAR-4 and T47D .
The proposed mechanisms through which these compounds exert their antiproliferative effects include:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
- Induction of Apoptosis : Studies have confirmed that treatment with these compounds activates caspases (3, 8, and 9), which are critical mediators of apoptosis .
Case Studies
- Study on A549 Cell Line : In vitro tests revealed that the compound resulted in G2/M phase cell cycle arrest in A549 cells. The study reported an IC50 value of approximately 0.69 µM, indicating strong efficacy against this cell line .
- In Vivo Efficacy : In a murine model (CT26), administration of the compound led to a significant reduction in tumor growth compared to controls. This suggests potential for further development as an anticancer agent .
Comparative Analysis with Other Compounds
To contextualize the activity of this compound, it is beneficial to compare it with other related derivatives:
| Compound Name | GI50 (µM) | Mechanism |
|---|---|---|
| Cyclohepta[b]thiophene derivative A | 0.69 | Tubulin polymerization inhibition |
| Cyclohepta[b]thiophene derivative B | 2.01 | Apoptosis induction |
| Cyclohepta[b]thiophene derivative C | 1.11 | Cell cycle arrest |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
